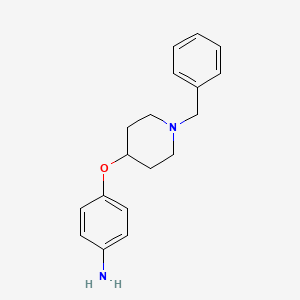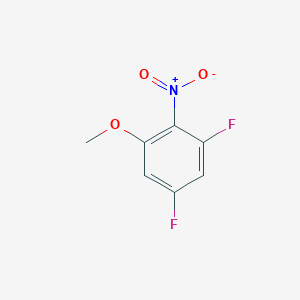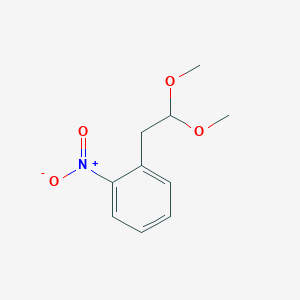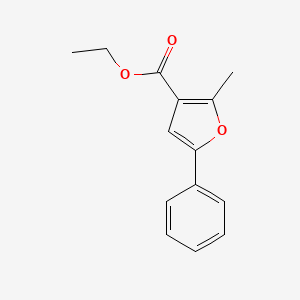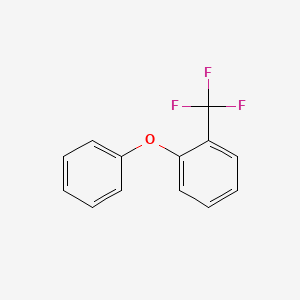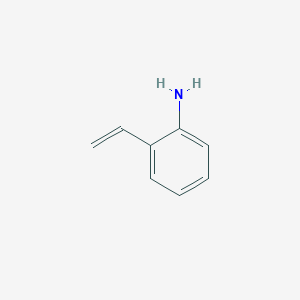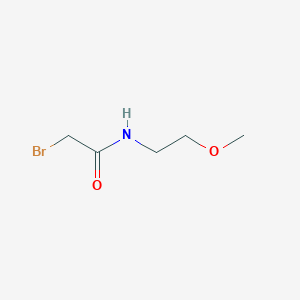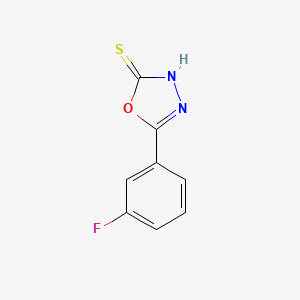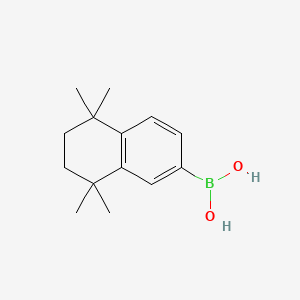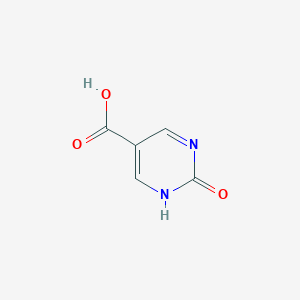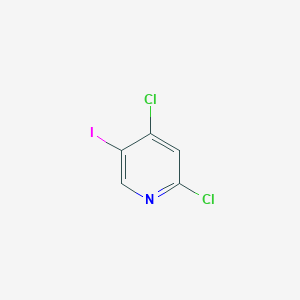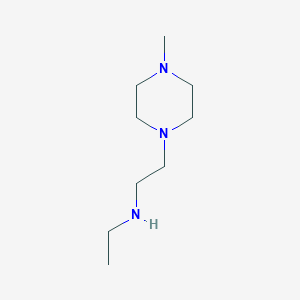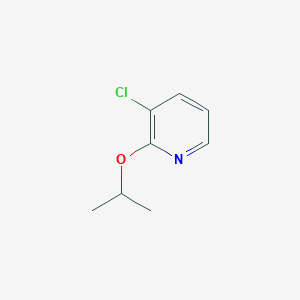
3-Chloro-2-isopropoxypyridine
Vue d'ensemble
Description
3-Chloro-2-isopropoxypyridine is a chemical compound with the molecular formula C8H10ClNO . It has a molecular weight of 171.63 . It is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique
Preparation and Reactivity of Hypervalent Iodine Reagents
One study highlights the preparation and reactivity of 2-iodylpyridines, including 3-alkoxy-2-iodylpyridines, through the oxidation of respective 2-iodopyridines. This process, involving 3-Chloro-2-isopropoxypyridine, results in compounds that can be used as recyclable reagents for the oxidation of sulfides and alcohols. The research provides insights into the structural and reactivity aspects of these compounds, demonstrating their potential utility in organic synthesis and chemical transformations (Yoshimura et al., 2011).
Reactive Intermediates in Organic Synthesis
Another research focus is on the dienophilicity of pyridyne intermediates, which are crucial for cycloaddition reactions in organic synthesis. Although attempts to generate 6-isopropoxy-2,3-pyridyne from low-temperature lithiation of 2-chloro-6-isopropoxypyridine were unsuccessful, the study sheds light on the reactive nature and potential applications of such intermediates in constructing complex molecular frameworks (Connon & Hegarty, 2004).
Structure and Energetics Correlations
The study of chlorohydroxypyridines, including derivatives of this compound, involves analyzing their structure and energetics through calorimetry techniques and computational calculations. This research contributes to understanding the thermodynamic properties of such compounds, essential for their application in various chemical reactions and material science (Miranda et al., 2013).
Synthesis of Complex Metal Complexes
Research into metal complexes of terpyridine derivatives, including those derived from this compound, explores the synthesis and structural characterization of such complexes. These studies have implications for the development of new materials with potential applications in catalysis, molecular electronics, and photonics (Liu et al., 2001).
Mitochondrial Targeting Agents
The development of thiol-reactive luminescent agents that target mitochondria for imaging purposes represents another innovative application. Compounds such as 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, related to this compound, demonstrate the potential of pyridine derivatives in bioimaging and diagnostics (Amoroso et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be coupled.
Mode of Action
In the context of the Suzuki–Miyaura coupling, 3-Chloro-2-isopropoxypyridine likely undergoes a palladium-catalyzed reaction . The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
As a reagent in the suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds , which are fundamental in organic synthesis and can lead to the creation of complex organic compounds.
Result of Action
In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
3-chloro-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQVJQATJJYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
